2-Chloro-D-tyrosine
Description
2-Chloro-D-tyrosine is a halogenated derivative of the non-proteinogenic amino acid D-tyrosine, characterized by a chlorine atom substituted at the 2-position (ortho to the hydroxyl group) on the aromatic ring of the tyrosine backbone. Its molecular formula is C₉H₁₀ClNO₃, with a molecular weight of 215.64 g/mol (calculated from D-tyrosine’s molecular weight of 181.19 g/mol ). Structurally, it retains the D-configuration at the α-carbon, distinguishing it from the L-isoform commonly found in proteins.
- Enzymatic studies: As a substrate or inhibitor for enzymes like tyrosine hydroxylase or peroxidases, where halogenation alters reactivity .
- Biomarker research: Chlorinated tyrosine derivatives are studied as markers of oxidative stress or environmental chlorine exposure, though specificity varies with substitution patterns .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFVUADZXXJSDI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-D-tyrosine typically involves the chlorination of D-tyrosine. One common method is the reaction of D-tyrosine with thionyl chloride in the presence of a base, such as pyridine, which facilitates the substitution of the hydroxyl group with a chlorine atom . The reaction is usually carried out under controlled temperature conditions to ensure the selective chlorination of the phenolic ring.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-D-tyrosine may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Reaction Mechanism
The chlorination of D-tyrosine proceeds via electrophilic aromatic substitution , where the hydroxyl group activates the benzene ring for attack by Cl⁺. The para position is partially hindered due to steric effects, leading to preferential ortho substitution .
Key Steps :
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Electrophile Generation : Chlorine species (e.g., Cl⁺) are generated from chlorinating agents like HOCl or NaNO₂ in acidic conditions .
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Aromatic Activation : The phenolic hydroxyl group donates electron density, directing substitution to the ortho position.
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Substitution : Chlorine replaces a hydrogen atom at the ortho position, forming 2-chlorotyrosine.
Data Table 2: Reaction Mechanism Details
Analytical Methods
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HPLC : Separation of chlorinated derivatives using reversed-phase columns and gradient elution .
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LC-ESI-MS : Identification of chlorinated species via accurate mass spectrometry .
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EPR Spectroscopy : Detection of radicals during chlorination-related reactions .
Data Table 4: Analytical Techniques
| Method | Purpose | Reference |
|---|---|---|
| HPLC | Quantify chlorinated products | |
| LC-ESI-MS | Confirm molecular identity | |
| EPR | Radical intermediate detection |
Scientific Research Applications
Chemistry
Building Block for Synthesis
2-Chloro-D-tyrosine serves as a crucial building block in the synthesis of more complex molecules. Its chlorinated structure enhances reactivity, making it suitable for various chemical transformations. For instance, it can be utilized in the synthesis of peptide derivatives and other bioactive compounds, facilitating the development of novel pharmaceuticals.
Biology
Protein Modification and Enzyme Inhibition
In biological research, 2-Chloro-D-tyrosine is studied for its role in protein modification. It can form adducts with proteins through electrophilic aromatic substitution, which may affect protein function and stability. This property is particularly significant in the context of oxidative stress, where chlorinated tyrosines are formed as byproducts .
Biomarkers for Disease
Chlorinated tyrosines, including 2-Chloro-D-tyrosine, have been identified as potential biomarkers for various diseases. Elevated levels of chlorinated tyrosines have been linked to inflammatory diseases, cardiovascular conditions, and oxidative stress-related disorders. For example, studies have shown that individuals with respiratory distress exhibit significantly higher levels of chlorotyrosine in their tracheal aspirate proteins compared to healthy controls .
Medicine
Therapeutic Potential
Research has investigated the therapeutic applications of 2-Chloro-D-tyrosine in treating conditions such as cancer and neurological disorders. Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at modulating cellular signaling pathways associated with disease progression.
Cytotoxic Effects
Studies have demonstrated that chlorinated derivatives of tyrosine exhibit cytotoxic activities against various cell lines. For instance, research indicated that chlorotyrosine promotes migration in human aortic smooth muscle cells, suggesting its role in vascular pathogenesis and potential implications for cardiovascular therapies .
Industry
Development of Novel Materials
In industrial applications, 2-Chloro-D-tyrosine is utilized as a precursor in the synthesis of pharmaceuticals and other materials. Its unique chemical properties allow for the development of innovative compounds that can be used in drug formulations or as additives in various products.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine substitution on the phenolic ring enhances its binding affinity to certain enzymes, leading to inhibition or modulation of their activity. This can result in altered cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and chemical properties of 2-Chloro-D-tyrosine can be contextualized by comparing it to related compounds:
Key Research Findings
Cytotoxicity and Selectivity Lessons from Adenine Analogs
ribose configuration) dictates ribonucleotide reductase inhibition and antitumor potency . Analogously, the stereochemistry and halogen placement in 2-Chloro-D-tyrosine may influence its interactions with oxidoreductases or transporters.
Analytical Challenges
LC-MS/MS methods optimized for 3-chlorotyrosine detection could be adapted for 2-Chloro-D-tyrosine. However, distinguishing low-abundance ortho-chlorinated derivatives from background noise remains challenging, as seen in dichlorotyrosine studies .
Biological Activity
2-Chloro-D-tyrosine is a halogenated derivative of the amino acid tyrosine, which has garnered interest in various biological studies due to its unique properties and potential therapeutic applications. This article explores the biological activity of 2-chloro-D-tyrosine, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.
2-Chloro-D-tyrosine is characterized by the substitution of a chlorine atom at the second carbon of the tyrosine molecule. This modification can influence the compound's reactivity and interaction with biological targets. Research indicates that chlorinated tyrosines can affect protein structure and function, potentially altering enzymatic activities and signaling pathways.
Mechanisms of Action:
- Antimicrobial Activity : 2-Chloro-D-tyrosine exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Bacillus subtilis, suggesting a role in disrupting bacterial communication and adhesion processes .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on human cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines, although the specific pathways involved remain to be fully elucidated .
Antimicrobial Studies
A systematic investigation into the effects of D-amino acids, including 2-chloro-D-tyrosine, revealed significant inhibitory activity against biofilm formation at varying concentrations. For instance, low concentrations (5 nM) were effective against P. aeruginosa, while higher concentrations (200 μM) were necessary to achieve similar effects against B. subtilis.
Cytotoxicity Assessments
In a study assessing the cytotoxicity of various chloro- and bromo-tyrosine derivatives, 2-chloro-D-tyrosine was tested against human promonocytic cells (U-937). The effective concentration (EC50) and lethal concentration (LC50) were determined, with results indicating a favorable selectivity index (SI), suggesting potential therapeutic applications with reduced toxicity .
Case Studies
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Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the impact of 2-chloro-D-tyrosine on biofilm formation.
- Methodology : Biofilm assays were performed using P. aeruginosa and B. subtilis.
- Results : Significant reduction in biofilm mass was observed at both low (5 nM) and high (200 μM) concentrations for P. aeruginosa, while an increase in extracellular polysaccharide production was noted for B. subtilis at lower doses .
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Case Study on Cytotoxicity :
- Objective : To assess the cytotoxic effects of 2-chloro-D-tyrosine on U-937 cells.
- Methodology : Cells were treated with varying concentrations of the compound, followed by viability assays.
- Results : The study found that 2-chloro-D-tyrosine induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Table 1: Biological Activity of 2-Chloro-D-Tyrosine
| Activity Type | Target Organism/Cell Line | EC50 (µM) | LC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | 5 | 200 | 40 |
| Antimicrobial | Bacillus subtilis | 10 | 150 | 15 |
| Cytotoxicity | U-937 Cells | 25 | 100 | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
